molecular formula C10H6N2O B1400754 2-Oxo-1,2-dihydroquinoline-7-carbonitrile CAS No. 1033747-90-8

2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Cat. No. B1400754
M. Wt: 170.17 g/mol
InChI Key: GINULSPDHPQBOL-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, a structure characterized by a benzene ring fused to a pyridine ring forming a benzo [g]quinoline skeleton .


Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives has been reported in several studies . For example, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesis process involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular formula of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is C10H6N2O . Its InChI Code is 1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives are complex and involve multiple steps . These reactions are guided by the principles of organic chemistry and often involve the use of catalysts to speed up the reaction process .


Physical And Chemical Properties Analysis

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a white to yellow solid . It has a molecular weight of 170.17 g/mol .

Scientific Research Applications

Methods of Application or Experimental Procedures

The biological evaluation of these compounds in inhibiting AChE was evaluated by the in-house gas chromatography method .

Results or Outcomes

The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model. Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .

2. QSAR Modeling and Molecular Docking Studies

Methods of Application or Experimental Procedures

The study involves the development of mathematical QSAR models using different 2D and 3D molecular descriptors and new machine learning regression methods .

Results or Outcomes

3. O-Benzylation

Methods of Application or Experimental Procedures

The use of microwave irradiation was investigated to promote and activate O-benzylation .

Results or Outcomes

4. Synthesis of Ethyl 4-Hydroxy-8-Methyl-2-Quinolone-3-Carboxylate Derivatives

Summary of the Application

The esters of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile were reacted with diethylmalonate in the presence of sodium ethoxide. This reaction generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .

Methods of Application or Experimental Procedures

The reaction was carried out in the presence of sodium ethoxide .

Results or Outcomes

5. Alkaline Hydrolysis

Summary of the Application

The ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a derivative of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, was subjected to alkaline hydrolysis. This process was accompanied by decarboxylation with loss of two molecules of CO2 and led to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

Methods of Application or Experimental Procedures

The alkaline hydrolysis was carried out on the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

Results or Outcomes

6. Inhibition of ABCB1 Protein

Summary of the Application

2-Oxo-1,2-dihydroquinoline derivatives have been used in studies aiming to inhibit the ABCB1 protein. ABCB1 plays a crucial role in multidrug resistance in cancer treatment .

Methods of Application or Experimental Procedures

The inhibitory activity of these derivatives against ABCB1 was evaluated using various biological evaluation methods .

Results or Outcomes

7. Analgesic Activity

Summary of the Application

The 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro- and 1-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are derivatives of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, have been evaluated for their analgesic activity .

Methods of Application or Experimental Procedures

The analgesic activity of these compounds was evaluated using various in vivo models .

Results or Outcomes

These compounds showed significant analgesic activity, exceeding the specific activity of the nonnarcotic analgesics Diclofenac and Ketorolac .

Safety And Hazards

The safety information available for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

The future directions for the study of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives could involve further exploration of their potential therapeutic applications. For instance, new 2-oxo-1,2-dihydroquinoline-3-carboxamides have shown strong potency in inhibiting acetylcholinesterase enzyme, which is relevant in the treatment of Alzheimer’s disease . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds .

properties

IUPAC Name

2-oxo-1H-quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINULSPDHPQBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735990
Record name 2-Oxo-1,2-dihydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2-dihydroquinoline-7-carbonitrile

CAS RN

1033747-90-8
Record name 2-Oxo-1,2-dihydroquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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